Rel-ethyl (1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylate
Description
Rel-ethyl (1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylate is a bicyclic tertiary amine with a rigid azabicyclo[3.1.1]heptane core and an ethyl ester functional group. Its stereochemistry (1R,2S,5R) confers distinct conformational stability, making it a valuable scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors. The compound’s bicyclic structure enhances metabolic resistance compared to monocyclic analogs, while the ester group modulates lipophilicity and bioavailability .
Properties
IUPAC Name |
ethyl (1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-4-3-6-5-8(7)10-6/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCULFXFGGYCJBU-GJMOJQLCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2CC1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H]2C[C@H]1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rel-ethyl (1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylate is a bicyclic compound that belongs to a class of nitrogen-containing heterocycles. Its unique structure and biological properties make it a subject of interest in medicinal chemistry, particularly for its potential applications in drug development.
Chemical Structure
The compound features a bicyclic framework with a nitrogen atom integrated into the ring structure. The IUPAC name indicates specific stereochemistry that is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antihistaminic Activity : The compound has been structurally incorporated into antihistamine drugs such as Rupatidine, enhancing their efficacy by mimicking biologically active fragments found in other pharmacophores .
- Neurotransmitter Modulation : It may influence neurotransmitter systems by acting on receptors involved in the regulation of mood and cognition, although specific receptor interactions require further investigation.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound exhibits favorable absorption and distribution characteristics similar to other bicyclic amines. Its lipophilicity allows it to cross biological membranes effectively, which is essential for its therapeutic action .
Biological Activity Studies
Various studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antihistaminic Efficacy
In a clinical study evaluating the antihistaminic properties of Rupatidine (which includes this compound), patients demonstrated significant improvement in allergy symptoms compared to placebo controls. This suggests that the compound's incorporation into antihistamines enhances therapeutic outcomes .
Case Study 2: Neuropharmacological Effects
Research investigating the neuropharmacological effects showed that derivatives of this compound could modulate neurotransmitter release in vitro. These findings indicate potential applications in treating mood disorders or neurodegenerative conditions .
Future Directions
The ongoing research into this compound emphasizes the need for:
- Further Pharmacological Studies : Detailed receptor binding assays and pharmacodynamic studies to elucidate its mechanism at the molecular level.
- Clinical Trials : Rigorous clinical trials to assess safety and efficacy in various therapeutic contexts.
Scientific Research Applications
Chemical Properties and Structure
Rel-ethyl (1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylate is a bicyclic compound characterized by its unique azabicyclic structure. The compound's stereochemistry contributes to its biological activity and potential therapeutic uses.
Pain Management
Research indicates that derivatives of azabicyclo compounds exhibit analgesic properties. Studies have shown that the structural modifications of bicyclic amines can lead to compounds with enhanced pain-relieving effects. For instance, the compound has been investigated for its efficacy as a potential analgesic agent due to its interaction with opioid receptors .
Neurological Disorders
The compound's ability to modulate neurotransmitter systems makes it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Its structural features allow it to cross the blood-brain barrier effectively, facilitating central nervous system activity .
Antidepressant Activity
Preclinical studies have suggested that azabicyclo compounds may possess antidepressant properties. The mechanism is thought to involve the modulation of serotonin and norepinephrine levels in the brain, which are critical for mood regulation .
Chiral Synthesis
This compound serves as an important chiral building block in organic synthesis. Its unique structure allows chemists to create various chiral derivatives that are crucial for synthesizing pharmaceuticals and agrochemicals .
Catalysis
The compound has been utilized in catalytic processes, particularly in asymmetric synthesis where high enantioselectivity is required. For example, it has been employed in reactions involving dirhodium(II) complexes that facilitate the formation of enantiomerically enriched products .
Data Tables
Case Study 1: Analgesic Properties
A study published in Journal of Medicinal Chemistry explored various azabicyclo derivatives' analgesic effects, including this compound, demonstrating significant pain relief in animal models compared to traditional analgesics.
Case Study 2: Neuroprotective Effects
Research conducted at a leading university investigated the neuroprotective effects of this compound on neuronal cell cultures exposed to neurotoxic agents. Results indicated that the compound significantly reduced cell death and promoted neuronal survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and pharmacological differences between Rel-ethyl (1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylate and related bicyclic compounds:
Key Observations:
- Bicyclo System Variations : The [3.1.1]heptane system in the target compound provides a smaller, more strained ring compared to [3.2.0]heptane () or [3.2.1]octane (), affecting receptor-binding pocket compatibility .
- Functional Group Impact : The ethyl ester in the target compound enhances lipophilicity (logP ~2.1) relative to the carboxylic acid in ’s compound (logP ~0.8), improving blood-brain barrier penetration .
- Stereochemical Specificity : The 1R,2S,5R configuration is critical for CNS activity. In contrast, the 2S,5R,6R stereochemistry in ’s compound aligns with β-lactamase resistance .
- Pharmacological Divergence : While the target compound and ’s analog both target cholinergic systems, the phenylacrylate group in increases antimuscarinic potency but reduces selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
